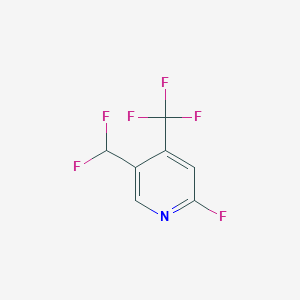
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has gained significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability . This compound is particularly interesting due to its unique structure, which includes both difluoromethyl and trifluoromethyl groups, making it a valuable candidate for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct C−H-difluoromethylation of pyridines using radical processes. This method employs oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Another method involves the use of 2,3-dihalo-5-(trifluoromethyl)pyridine as a starting material. This compound is contacted with an effective amount of potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at an elevated temperature under substantially anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of metal-catalyzed cross-couplings and C–H-difluoromethylation without pre-installed functional groups is preferred for its efficiency and step economy .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridines .
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into bioactive compounds to study their effects on biological systems.
Medicine: Investigated for its potential as a pharmaceutical intermediate due to its ability to enhance drug properties.
Industry: Utilized in the development of agrochemicals and materials with improved properties
Mecanismo De Acción
The mechanism by which 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine exerts its effects involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group, in particular, can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and other biological targets . The compound’s unique structure enables it to modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Difluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar properties.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the position of the difluoromethyl group.
Trifluoromethylated pyridines: A broader class of compounds with varying positions of the trifluoromethyl group.
Uniqueness
5-(Difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of difluoromethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for use in drug discovery and development, as well as in the creation of novel agrochemicals and materials .
Propiedades
Fórmula molecular |
C7H3F6N |
|---|---|
Peso molecular |
215.10 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-2-fluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-5-1-4(7(11,12)13)3(2-14-5)6(9)10/h1-2,6H |
Clave InChI |
NOCOZCBFPSPTLY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1F)C(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
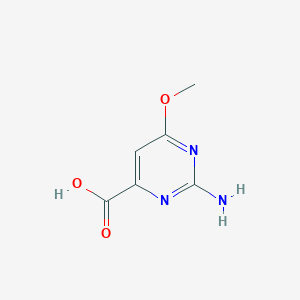
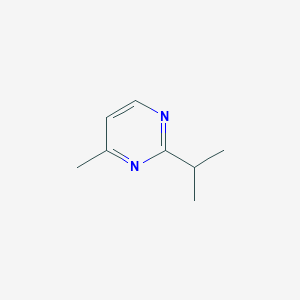
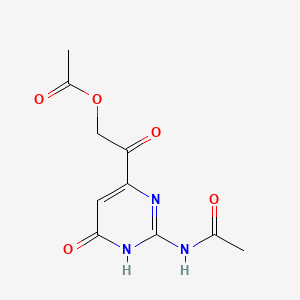
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
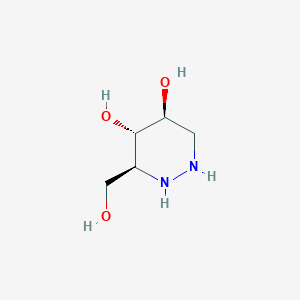

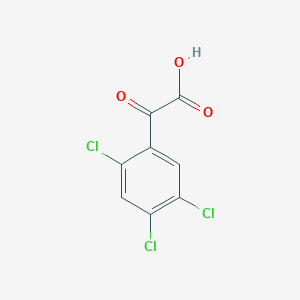
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

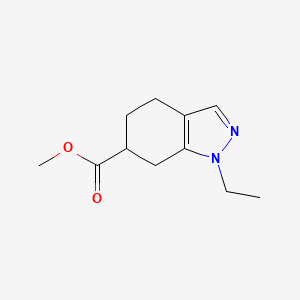
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)

